REACTION_CXSMILES
|
[Si:1]([O:8][C:9]1[CH:18]=[CH:17][C:12]2[C:13](=[O:16])[CH2:14][O:15][C:11]=2[CH:10]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].CC(C[AlH]CC(C)C)C>ClCCl>[Si:1]([O:8][C:9]1[CH:18]=[CH:17][C:12]2[CH:13]([OH:16])[CH2:14][O:15][C:11]=2[CH:10]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1=CC2=C(C(CO2)=O)C=C1
|
Name
|
|
Quantity
|
238 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched carefully with ethyl acetate (1.0 L)
|
Type
|
CUSTOM
|
Details
|
Cold bath was removed
|
Type
|
ADDITION
|
Details
|
a solution of Rochelle's salt (400 mL, 10%) was added continuously
|
Type
|
STIRRING
|
Details
|
with stirring over a period of 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The mixture was then diluted with MTBE (4.0 L)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1=CC2=C(C(CO2)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |